molecular formula C15H21NO2 B11948029 2-Methylcyclohexyl m-tolylcarbamate CAS No. 6388-20-1

2-Methylcyclohexyl m-tolylcarbamate

Cat. No.: B11948029
CAS No.: 6388-20-1
M. Wt: 247.33 g/mol
InChI Key: IRXGFSJOTYGZAS-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl m-tolylcarbamate is an organic compound with the molecular formula C15H21NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a 2-methylcyclohexyl group and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl m-tolylcarbamate typically involves the reaction of 2-methylcyclohexanol with m-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as dibutyltin dilaurate. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl m-tolylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

2-Methylcyclohexyl m-tolylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Methylcyclohexyl m-tolylcarbamate exerts its effects involves the interaction of its carbamate group with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl m-tolylcarbamate: Similar in structure but with an ethylhexyl group instead of a methylcyclohexyl group.

    4-Alkylaminoimidazo[1,2-a]pyridines linked to carbamate moiety: These compounds also contain carbamate groups and have been studied for their enzyme inhibitory activity.

Uniqueness

2-Methylcyclohexyl m-tolylcarbamate is unique due to its specific combination of a methylcyclohexyl group and an m-tolyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other carbamate derivatives may not be suitable.

Properties

CAS No.

6388-20-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(2-methylcyclohexyl) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C15H21NO2/c1-11-6-5-8-13(10-11)16-15(17)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17)

InChI Key

IRXGFSJOTYGZAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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